molecular formula C17H11NO2 B14331561 3-Methyl-4-oxo-2-phenylchromene-8-carbonitrile

3-Methyl-4-oxo-2-phenylchromene-8-carbonitrile

Cat. No.: B14331561
M. Wt: 261.27 g/mol
InChI Key: DCIHGTYDFTXQRM-UHFFFAOYSA-N
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Description

3-Methyl-4-oxo-2-phenylchromene-8-carbonitrile is an organic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound is characterized by a chromene core with a phenyl group at the 2-position, a methyl group at the 3-position, a carbonitrile group at the 8-position, and a ketone group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-oxo-2-phenylchromene-8-carbonitrile typically involves the condensation of appropriate starting materials under controlled conditions One common method involves the reaction of 2-hydroxyacetophenone with benzaldehyde in the presence of a base to form the chromene core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-oxo-2-phenylchromene-8-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.

    Substitution: The phenyl and carbonitrile groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Alcohols or other reduced derivatives.

    Substitution: Various substituted chromenes depending on the reagents used.

Scientific Research Applications

3-Methyl-4-oxo-2-phenylchromene-8-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methyl-4-oxo-2-phenylchromene-8-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-4-oxo-2-phenylchromene-8-carboxylic acid
  • 3-Methyl-4-oxo-2-phenylchromene-8-methanol
  • 3-Methyl-4-oxo-2-phenylchromene-8-amine

Uniqueness

3-Methyl-4-oxo-2-phenylchromene-8-carbonitrile is unique due to the presence of the carbonitrile group at the 8-position, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-methyl-4-oxo-2-phenylchromene-8-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11NO2/c1-11-15(19)14-9-5-8-13(10-18)17(14)20-16(11)12-6-3-2-4-7-12/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCIHGTYDFTXQRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C(C=CC=C2C1=O)C#N)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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